(4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride is a spiro compound characterized by its unique bicyclic structure that incorporates both oxygen and nitrogen atoms. The compound's molecular formula is with a molecular weight of approximately 177.67 g/mol. It is primarily utilized in chemical and biological research, particularly in the development of pharmaceuticals and other biologically active molecules.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for specific research applications. Its unique structure makes it a valuable building block in organic synthesis.
This compound is classified as a spirocyclic compound due to its distinctive spiro arrangement of atoms, which contributes to its unique chemical properties and potential biological activity.
The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride typically involves several key steps:
The synthetic route can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reagents to maximize yield and purity. For example, reactions may be performed under controlled temperatures to prevent side reactions or degradation of sensitive intermediates.
The molecular structure of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol consists of a spiro framework where an oxygen atom is incorporated into the cyclic structure alongside a nitrogen atom. This arrangement contributes to the compound's unique properties.
Key structural data includes:
(4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the choice of reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while substitution may lead to diverse substituted derivatives.
The mechanism of action for (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride involves its interaction with various molecular targets within biological systems. The unique structural features allow it to bind effectively to specific enzymes and receptors, modulating their activity and influencing cellular processes.
This interaction can result in significant biological effects, making it a promising candidate for drug discovery and development processes aimed at treating various diseases .
Relevant data includes:
(4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride has several applications across different fields:
The construction of the 2-oxa-8-azaspiro[4.5]decane core demands precise sequential transformations. A robust industrial approach involves N-Boc protection of the spirocyclic amine precursor, followed by acid-mediated deprotection to yield the free base. This is exemplified by the hydrogen chloride-mediated cleavage of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate in methanol (0–20°C, 24 h), affording 2-oxa-8-azaspiro[4.5]decane in 88% yield after ion-exchange purification [7]. Subsequent stereoselective C4-hydroxylation or resolution furnishes the chiral scaffold. Alternative routes leverage visible-light-mediated oxidative multicomponent reactions, where bromochloroform (BrCCl₃) under blue LED irradiation (451 nm) generates iminium intermediates from N-aryl tertiary amines. These undergo Ugi-type reactions with isocyanides and electron-rich anilines, forming α-aminoamidines that cyclize to spiro[indole-isoquinoline] analogs – demonstrating methodology transferable to complex spirocyclic amines [3] [6] [9].
Table 1: Key Synthetic Routes to Spirocyclic Oxa-Aza Scaffolds
Starting Material | Key Reagent/Condition | Product | Yield | Reference |
---|---|---|---|---|
tert-Butyl carboxylate spirocycle | HCl/MeOH, 0-20°C, 24h | 2-Oxa-8-azaspiro[4.5]decane | 88% | [7] |
N-Aryl tetrahydroisoquinoline | BrCCl₃, blue LED, CH₃CN, 30°C | Spiro[indole-isoquinoline] derivative | 61% | [6] |
Achieving the required (4S)-stereochemistry employs chiral pool derivatization or asymmetric induction. A validated strategy uses commercially available (cis)-4-hydroxy-L-proline as a chiral template. Sequential N-protection, TEMPO/trichloroisocyanuric acid (TCICA) oxidation to the ketone, and stereoselective Wittig olefination with propyltriphenylphosphonium bromide/NaH in DMSO install the propyl side chain. Critical diastereoselective hydrogenation (Pd/C, H₂, 1 atm) exploits steric bias, delivering the (4S)-configured product with >20:1 dr due to preferential syn-facial hydride delivery relative to the carboxylic acid directing group [4]. Final N-methylation (formalin/Pd/C/H₂) and HCl salt formation crystallize the target hydrochloride salt, with single-crystal X-ray diffraction unequivocally confirming the (4S)-absolute configuration and equatorial propyl orientation [4]. Alternative enzymatic resolutions of racemic spirocyclic alcohols remain under exploration.
Ring-closing strategies are pivotal for constructing the spiro[4.5]decane system. Ketalization or ether formation between C4-oxygen and C2-carbonyl precursors offers a direct route, though stereocontrol at C4 requires chiral auxiliaries or catalysts. Equally crucial is nucleophilic displacement in N-alkylation. For the hydrochloride salt, Boc deprotection under acidic conditions (e.g., methanolic HCl) generates the protonated tertiary amine, isolated via Amberlyst resin purification [7]. The hydrochloride salt’s crystalline lattice, confirmed by X-ray, features strong hydrogen bonds (O-H···Cl⁻ = 2.957 Å, N⁺-H···Cl⁻ = 3.069 Å), stabilizing the (4S)-configuration and enhancing solubility for pharmaceutical applications [4] [5]. Salt formation kinetics reveal optimal stoichiometry at 1:1.05 (amine:HCl) in ethanol/ethyl acetate mixtures to prevent dihydrochloride impurities.
Traditional batch synthesis of spirocyclic intermediates faces limitations in iminium ion generation and Ugi cyclization due to exothermicity and oxygen sensitivity. Flow chemistry significantly enhances yield and reproducibility:
Table 2: Flow vs. Batch Optimization for Spirocycle Synthesis
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
BrCCl₃ Equivalents | 3.0 equiv | 2.2 equiv | 27% reduction |
Reaction Temperature | 20°C | 30°C | Faster kinetics |
Total Yield (4-step sequence) | 56% | 78% | +22% yield |
Reaction Time | 18 h | 8 min residence time | >100x faster |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2